molecular formula C8H9NO2S B13201795 2-(3-Amino-4-mercaptophenyl)acetic acid

2-(3-Amino-4-mercaptophenyl)acetic acid

Cat. No.: B13201795
M. Wt: 183.23 g/mol
InChI Key: HFNNSVOSNGNJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-mercaptophenyl)acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an amino group, a mercapto group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-mercaptophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-4-mercaptophenylacetic acid with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-mercaptophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-mercaptophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-mercaptophenyl)acetic acid involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-mercaptophenyl)acetic acid is unique due to the presence of both amino and mercapto groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(3-amino-4-sulfanylphenyl)acetic acid

InChI

InChI=1S/C8H9NO2S/c9-6-3-5(4-8(10)11)1-2-7(6)12/h1-3,12H,4,9H2,(H,10,11)

InChI Key

HFNNSVOSNGNJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.